molecular formula C22H21N3O5S B2772958 N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2034345-88-3

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2772958
CAS No.: 2034345-88-3
M. Wt: 439.49
InChI Key: BFNIHJAFBKHXMF-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, pyrrolidinone, and oxalamide functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: As a precursor for the production of advanced materials or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the furan-thiophene intermediate: This can be achieved through a cross-coupling reaction between a furan derivative and a thiophene derivative under palladium-catalyzed conditions.

    Introduction of the oxalamide moiety: The intermediate can be reacted with oxalyl chloride to form the oxalamide linkage.

    Addition of the pyrrolidinone group: The final step involves the coupling of the oxalamide intermediate with a pyrrolidinone derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide and pyrrolidinone groups can be reduced to their corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. Additionally, the combination of oxalamide and pyrrolidinone groups can enhance its binding affinity and specificity towards certain biological targets.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-17(19-7-6-18(30-19)14-8-10-31-13-14)12-23-21(28)22(29)24-15-3-1-4-16(11-15)25-9-2-5-20(25)27/h1,3-4,6-8,10-11,13,17,26H,2,5,9,12H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIHJAFBKHXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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